molecular formula C18H21N3O3S B2548475 (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1226428-30-3

(4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2548475
CAS No.: 1226428-30-3
M. Wt: 359.44
InChI Key: YKQVYFWJPALIHG-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring, a phenyl group, a cyclopropylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the reaction of cyclopropylsulfonyl chloride with a suitable nucleophile, such as an amine or alcohol.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds through a condensation reaction, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution on the phenyl ring can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the piperazine ring can be achieved using alkyl halides.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antibacterial and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied as a potential inhibitor of enzymes and receptors involved in various diseases, including cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, sensors, and other high-tech industries.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-pyrrol-1-yl)phenyl)methanone
  • (4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
  • (4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Uniqueness

(4-(1H-pyrrol-1-yl)phenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is unique due to the presence of both a pyrrole ring and a cyclopropylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structural complexity allows for diverse chemical modifications, enabling the development of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(15-3-5-16(6-4-15)19-9-1-2-10-19)20-11-13-21(14-12-20)25(23,24)17-7-8-17/h1-6,9-10,17H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQVYFWJPALIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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